molecular formula C16H13NO2 B2899840 4'-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile CAS No. 144447-13-2

4'-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile

Cat. No.: B2899840
CAS No.: 144447-13-2
M. Wt: 251.285
InChI Key: QHGDVYIBPDEMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile is a biphenyl derivative featuring a carbonitrile group at the para-position of one phenyl ring and an oxirane (epoxide)-containing methoxy group at the para-position of the adjacent phenyl ring. The oxirane moiety introduces significant reactivity due to its strained three-membered ring, making the compound valuable in synthetic chemistry for cross-linking or further functionalization . Its molecular formula is C₁₆H₁₃NO₂, with a molecular weight of 251.28 g/mol.

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c17-9-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-10-16-11-19-16/h1-8,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGDVYIBPDEMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile typically involves the reaction of 4-hydroxybiphenyl with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile involves its reactive functional groups, particularly the epoxide ring and the nitrile group. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The nitrile group can participate in reduction or substitution reactions, further diversifying the compound’s reactivity. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile for various applications .

Comparison with Similar Compounds

Key Observations :

  • The oxirane-methoxy group in the target compound provides unique ring-strain-driven reactivity compared to inert methoxy or hydroxyl groups.
  • Longer alkyl chains (e.g., octyloxy) enhance hydrophobicity, while polar groups (e.g., amino, hydroxyl) improve aqueous solubility.
2.3. Physicochemical Properties
Property This compound 4'-Methoxy Analog 4'-Hydroxy Analog
Melting Point (°C) Not reported ~150–160 (estimated) 198–200 (observed)
IR ν(C≡N) (cm⁻¹) ~2225–2226 (expected) 2225 2226
Solubility Moderate in polar aprotic solvents High in DCM, THF Low in organic solvents

Notes:

  • The oxirane group may lower the melting point compared to hydroxylated analogs due to reduced crystallinity.
  • Nitrile IR stretches are consistent across analogs (~2225 cm⁻¹).

Q & A

Q. What are the optimal synthetic routes for preparing 4'-(Oxirane-2-ylmethoxy)biphenyl-4-carbonitrile?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the biphenyl core via Suzuki-Miyaura cross-coupling between boronic acids and halogenated precursors.
  • Step 2 : Introduction of the oxirane (epoxide) moiety using epichlorohydrin or glycidyl ether derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Cyanide substitution at the 4-position via nucleophilic aromatic substitution (SNAr) with CuCN or KCN in polar aprotic solvents like DMSO. Yield optimization requires precise control of reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) to prevent epoxide ring-opening .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm biphenyl connectivity and epoxide integration. The oxirane protons appear as distinct doublets (δ ~3.5–4.5 ppm), while the carbonitrile group shows a sharp peak at ~110–120 ppm in ¹³C NMR.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₃NO₂, theoretical 251.09 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly resolving epoxide stereochemistry and biphenyl planarity .

Q. What safety precautions are essential during handling?

  • Epoxide Reactivity : Use gloves and eye protection to avoid skin/eye irritation (H315/H319).
  • Cyanide Toxicity : Work in a fume hood to prevent inhalation (H335).
  • Storage : Keep under inert gas (argon) at –20°C to stabilize the epoxide ring .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for this compound when twinning or disorder is present?

  • Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. For example, refine twin fractions and matrix components iteratively.
  • Disordered Epoxide : Apply PART/SUMP restraints to stabilize oxygen positions.
  • Validation : Cross-check residual density maps (e.g., via PLATON) to ensure no unmodeled electron density remains .

Q. What strategies resolve contradictions in NMR data due to dynamic epoxide ring-opening?

  • Variable-Temperature NMR : Conduct experiments at –40°C to slow ring-opening and observe distinct oxirane signals.
  • 2D EXSY : Detect exchange correlations between epoxide and diol (ring-opened) species in D₂O-containing solvents.
  • DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian) to identify dominant conformers .

Q. How does the biphenyl-epoxide system influence reactivity in cross-coupling reactions?

  • Steric Effects : The bulky biphenyl group slows nucleophilic attacks on the epoxide.
  • Electronic Effects : The electron-withdrawing carbonitrile group enhances epoxide electrophilicity, favoring ring-opening with amines/thiols.
  • Case Study : Reaction with benzylamine yields 4'-(2-(benzylamino)hydroxypropoxy)biphenyl-4-carbonitrile, confirmed by LC-MS and NOESY .

Q. What computational approaches predict biological activity of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the biphenyl system for hydrophobic binding.
  • MD Simulations : Assess stability of epoxide-protein adducts over 100 ns trajectories (e.g., in GROMACS).
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability, highlighting low solubility (LogP ~3.5) as a limitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.